3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid
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Overview
Description
“3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” is a chemical compound used in scientific research . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 .
Synthesis Analysis
While specific synthesis methods for “3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” were not found, the synthesis of similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, has been reported . These derivatives were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The InChI code for “3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” is 1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) .Physical And Chemical Properties Analysis
“3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticonvulsant Activity
A study by El Kayal et al. (2019) developed new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, including 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid. These compounds showed promising anticonvulsant properties, with one derivative identified as a leader compound for further research due to its effectiveness in improving experimental convulsive syndrome rates in mice without impairing motor coordination (El Kayal et al., 2019).
Antimicrobial Activity
Research by Hassanin and Ibrahim (2012) involved the synthesis of new compounds, including 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid derivatives. These compounds were tested for antimicrobial activity, demonstrating their potential in this field (Hassanin & Ibrahim, 2012).
Theoretical and Experimental Analysis
Halim (2018) conducted a theoretical and experimental study on 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid. This research utilized Density Functional Theory (DFT) and Time-Dependent DFT for analyzing the compound's electronic structure, providing insights into its chemical properties and potential applications in various fields (Halim, 2018).
Anti-Inflammatory Properties
Ukrainets et al. (2010) synthesized derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, a compound related to 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid. The study focused on the anti-inflammatory properties of these compounds, highlighting their potential therapeutic applications (Ukrainets et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNDXNKYPCIUMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649321 |
Source
|
Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid | |
CAS RN |
1018565-99-5 |
Source
|
Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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